molecular formula C14H13NO3 B1392056 2-(3-Methoxybenzoyl)-6-methoxypyridine CAS No. 1187166-92-2

2-(3-Methoxybenzoyl)-6-methoxypyridine

Cat. No. B1392056
CAS RN: 1187166-92-2
M. Wt: 243.26 g/mol
InChI Key: VDSHDCZSVBGYJT-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxybenzoyl)-6-methoxypyridine” is a complex organic molecule. It is structurally similar to 2-Methoxybenzoyl chloride and 3-Methoxybenzoyl chloride . These compounds are acyl halides, specifically aromatic acyl chlorides, and can be formed from anisic acid by replacing a hydroxyl group of the carboxylic acid with a chloride group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Methoxybenzoyl chloride and 3-Methoxybenzoyl chloride has been analyzed . The structure of these compounds can be determined using techniques like IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-Methoxybenzoyl chloride has been used in the preparation of 2-methoxybenzoyl-ferrocene through a Friedel Crafts reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Methoxybenzoyl chloride and 3-Methoxybenzoyl chloride have been reported . For instance, 2-Methoxybenzoyl chloride has a boiling point of 128-129 °C/8 mmHg and a density of 1.146 g/mL at 25 °C .

Scientific Research Applications

Alzheimer’s Disease Research

2-(3-Methoxybenzoyl)-6-methoxypyridine: is utilized in the synthesis of 2-arylbenzofuran-based molecules . These molecules are significant in the fight against Alzheimer’s disease as they help combat the symptoms associated with this neurodegenerative disorder . The compound’s role in the molecular synthesis provides a pathway for developing therapeutic agents that can potentially alter the course of Alzheimer’s disease progression.

Cancer Treatment

The compound aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) . PI3K is an enzyme involved in the growth and proliferation of tumor cells. By inhibiting PI3K, these molecules can effectively contribute to tumor growth inhibition, offering a promising avenue for cancer treatment research.

Safety and Hazards

The safety and hazards associated with similar compounds like 2-Methyl-3-methoxybenzoyl chloride have been documented . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for the study of “2-(3-Methoxybenzoyl)-6-methoxypyridine” and similar compounds could involve further investigation into their synthesis, characterization, and potential applications in various fields such as pharmaceuticals, food, cosmetics, and functional material industries .

properties

IUPAC Name

(3-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-11-6-3-5-10(9-11)14(16)12-7-4-8-13(15-12)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSHDCZSVBGYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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